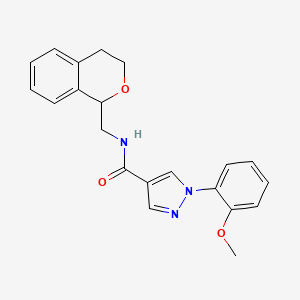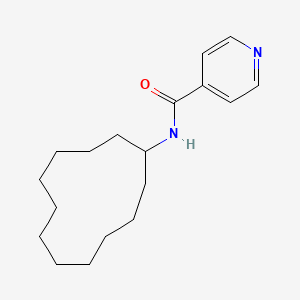![molecular formula C14H14N2O3S B5572487 methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)
methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis process of related benzoate compounds typically involves complex chemical reactions, as seen in the synthesis of methyl 4-(4-aminostyryl) benzoate, which involves Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Visible analysis (Mohamad, Hassan, & Yusoff, 2017).
Molecular Structure Analysis
- The molecular structure of similar compounds has been analyzed using various techniques. For example, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was characterized using IR, Raman, NMR, and X-ray diffraction methods, providing insights into the vibrational spectra and geometric parameters (Koca et al., 2014).
Chemical Reactions and Properties
- Related compounds demonstrate various chemical behaviors. For example, methyl 2-((succinimidooxy)carbonyl)benzoate is used for N-phthaloylation of amino acids and derivatives, indicating its reactivity and potential for forming complex structures (Casimir, Guichard, & Briand, 2002).
Physical Properties Analysis
- The physical properties of such compounds are often elucidated through crystallography and spectroscopy. For example, the structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl} benzoate was studied via X-ray diffraction, revealing details about its molecular conformation (Moser, Bertolasi, & Vaughan, 2005).
Chemical Properties Analysis
- The chemical properties can be intricate, as seen in compounds like ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, which exhibits specific vibrational frequencies and molecular orbital energies, providing insights into its chemical nature (Koca et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Schiff Base Derivatives : A study presented the synthesis and characterization of a compound that could act as a precursor for the formation of Schiff base derivatives. The synthesized compound was characterized using various analytical techniques, suggesting its potential in further chemical transformations (Fatin Izwani Mohamad et al., 2017).
Photopolymerization Applications
- Nitroxide-Mediated Photopolymerization : Another research explored a compound with a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization (NMP2), demonstrating its potential in polymer synthesis through photoinitiated polymerization processes (Yohann Guillaneuf et al., 2010).
Reagent for N-phthaloylation
- Efficient Reagent for N-phthaloylation : Research introduced a new, efficient reagent for N-phthaloylation of amino acids and peptide derivatives, highlighting its application in the synthesis of phthaloylated compounds without racemization (J. Casimir et al., 2002).
Liquid Crystalline Behaviors
- Synthesis and Liquid Crystalline Behaviors : A study focused on the synthesis and examination of liquid crystalline behaviors of compounds, showing the potential of these materials in the development of liquid crystal displays and other related applications (Mazin M. Abdul Razzaq Al-Obaidy et al., 2021).
Fluorescent and Colorimetric pH Probe
- Development of a pH Probe : Another research developed a highly water-soluble fluorescent and colorimetric pH probe, illustrating the application of similar compounds in monitoring pH changes in various environments, including potential intracellular imaging (R. Diana et al., 2020).
Propiedades
IUPAC Name |
methyl 4-(furan-2-ylmethylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-13(17)10-4-6-11(7-5-10)16-14(20)15-9-12-3-2-8-19-12/h2-8H,9H2,1H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIHNAETUSJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)
![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)
![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)
![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)


![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5572494.png)
